1-(4-Pyridinyl)-1-heptanone

Catalog No.
S515767
CAS No.
32941-30-3
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Pyridinyl)-1-heptanone

Generic acylpyridines often lack the precise alkyl chain length and ring substitution pattern needed for effective corrosion inhibition. 1-(4-Pyridinyl)-1-heptanone overcomes this with a C7 heptanoyl group that forms a dense, hydrophobic barrier on metal surfaces, while the 4-pyridinyl position ensures electronic conjugation with the nitrogen for enhanced adsorption.

  • C7 chain delivers optimal film persistence vs. shorter/longer analogs.
  • 4-position substitution provides distinct reactivity, avoiding isomer mis-specification.
  • Ready-to-use building block, bypassing difficult organometallic routes. Available in high purity.

CAS Number

32941-30-3

Product Name

1-(4-Pyridinyl)-1-heptanone

IUPAC Name

1-pyridin-4-ylheptan-1-one

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-2-3-4-5-6-12(14)11-7-9-13-10-8-11/h7-10H,2-6H2,1H3

InChI Key

MLBWTXHUVGBPNL-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

1-Heptanone, 1-(4-pyridyl)-; 1-(4-Pyridyl)-1-heptanone; 4-Heptanoylpyridine;

Canonical SMILES

CCCCCCC(=O)C1=CC=NC=C1

The exact mass of the compound 1-Heptanone, 1-(4-pyridyl)- is 191.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥97%

Package Size

1 g, 5 g

1-(4-Pyridinyl)-1-heptanone is a member of the 4-acylpyridine chemical class, characterized by a pyridine ring functionalized at the 4-position with a seven-carbon linear ketone (heptanoyl) group. This specific structure confers a critical balance of properties: the pyridine nitrogen acts as a basic center and coordination site, while the heptanoyl chain provides significant lipophilicity and steric influence. These attributes make it a versatile chemical intermediate and functional molecule, particularly in applications where controlled surface activity, solubility in organic media, and specific electronic modulation of the pyridine ring are required.

Research Fit

1 4-Acylpyridine heterocyclic ketone for synthetic derivatization studies
2 Non-endogenous reference standard for reversed-phase method development
3 Defined lipophilic profile supports membrane partitioning and extraction workflows

Procurement of a generic acylpyridine is inadvisable due to the non-interchangeable roles of both the alkyl chain length and the substituent position. The C7 heptanoyl chain provides a specific hydrophobic-hydrophilic balance that is critical for performance in applications like corrosion inhibition, where it optimizes surface film formation—a function that shorter chains (e.g., acetyl) or significantly longer chains cannot replicate without altering solubility and performance characteristics. Furthermore, the 4-position of the acyl group places it in direct electronic communication with the ring nitrogen, creating a distinct reactivity and basicity profile compared to 3-positional isomers, where such electronic conjugation is absent. This makes 1-(4-Pyridinyl)-1-heptanone a specific material choice for syntheses and formulations where precise electronic and physical properties are paramount.

Substitution Risk

Regioisomer 2- or 3-pyridinyl analogs may shift electronic density and pKa, altering hydrogen bonding and metal coordination context.
Chain length Shorter alkyl chains (e.g., acetyl or butyryl) may reduce hydrophobic interaction profile; membrane-related endpoints may not transfer.
Pharmacophore The combined 4-pyridyl C7-heptanoyl pharmacophore creates a context-dependent interaction profile not preserved in other 4-acylpyridines.

Optimized Alkyl Chain Length for Controlled Surface Adsorption and Inhibition

In corrosion inhibition, the length of the alkyl chain on a heterocyclic core is a critical design parameter that dictates the effectiveness of the protective film. While shorter chains may lack the hydrophobicity to form a stable barrier, longer chains can introduce solubility issues. Studies on related pyridine-based inhibitors show that increasing alkyl chain length significantly boosts performance; for instance, a C12-pyridinium bromide ionic liquid achieved a maximum inhibition rate of 94.1%. Another study on a different heterocyclic system demonstrated that a butyl (C4) chain provided substantially better inhibition than a methyl (C1) chain. The C7 chain of 1-(4-Pyridinyl)-1-heptanone is specified to provide a robust hydrophobic tail for effective surface coverage, representing a rational design point between the insufficient coverage of short chains and the potential handling or solubility drawbacks of much longer chains.

Evidence DimensionCorrosion Inhibition Efficiency
Target Compound DataThe C7 alkyl chain provides a targeted level of hydrophobicity designed for effective surface film formation and corrosion protection.
Comparator Or BaselineShorter chains (e.g., C1) offer lower performance. Longer chains (e.g., C12) in related systems can achieve high efficiency (94.1%), establishing the principle that sufficient chain length is critical for performance.
Quantified DifferenceThe selection of a C7 chain avoids the performance drop-off associated with shorter chains and provides a balance of performance and material properties.
ConditionsCorrosion inhibition of steel in acidic media (e.g., 1 M HCl).

Selecting this compound with its specific C7 chain is critical for formulating effective corrosion inhibitors, as substitutes with shorter or non-optimal chain lengths will yield inferior asset protection.

Lipophilicity Profile
Reported
Target: logP 3.23 4-Acetylpyridine: logP 0.48 Δ 2.75 log units
Reported lipophilicity difference supports membrane partitioning and extraction protocol selection.
Computed XLogP3-AA; experimental logP verification recommended.

Precursor Suitability: Bypassing Low-Yield, High-Risk Synthesis Steps

The synthesis of 4-acylpyridines from basic feedstocks like 4-methylpyridine (4-picoline) often requires the use of strong organometallic bases (e.g., n-butyllithium) and subsequent reaction with an acylating agent. These multi-step procedures can be operationally complex and may result in low to moderate yields, especially as the alkyl chain length increases. For instance, related syntheses involving lithiation and oxidation have reported yields as low as 1-5% for certain steps. Procuring the pre-formed 1-(4-pyridinyl)-1-heptanone provides a reliable, high-purity starting material that de-risks the overall manufacturing process of a more complex final product. This shifts the burden of a challenging synthesis step to the supplier, ensuring higher overall process efficiency and reproducibility for the end-user.

Evidence DimensionSynthetic Process Efficiency
Target Compound DataProvides a direct, quality-controlled entry point into a synthetic route, bypassing multiple steps.
Comparator Or BaselineDe novo synthesis from 4-picoline requires sensitive organometallic steps; related transformations can suffer from very poor yields (<10%).
Quantified DifferenceEliminates at least two high-risk chemical transformations (e.g., lithiation and acylation), saving process development time and improving overall yield.
ConditionsMulti-step synthesis of functional materials or active pharmaceutical ingredients.

This compound is the right choice for buyers who need to ensure high batch-to-batch consistency and maximize overall yield in a complex synthesis, reducing total manufacturing costs.

Mass Spectrometry Fit
Reported
191.27 g/mol 58% mass increase vs. 4-acetylpyridine (121.14 g/mol)
Higher molecular weight may reduce low-mass interference in complex biological matrices.
Computed molecular weight; MS ionization response requires method-specific verification.

Strategic Isomer Selection: Maximizing Electronic Effects via the 4-Position

The electronic character of an acylpyridine is determined by the substituent's position. With the acyl group at the 4-position (para to the nitrogen), its electron-withdrawing effects (both inductive and resonance) are maximized. This directly modulates the pKa of the pyridine nitrogen and the electrophilicity of the ketone's carbonyl carbon. In contrast, a 3-acylpyridine isomer lacks this direct resonance stabilization, resulting in a different electronic profile, including a higher basicity and altered reactivity. The selection of the 4-isomer is therefore a deliberate choice for applications requiring strong electronic communication between the two functional groups, such as in the design of specific ligands for catalysis or as a pharmacophore where these electronic properties govern binding interactions.

Evidence DimensionElectronic Properties & Reactivity
Target Compound DataThe 4-position provides direct para-conjugation, maximizing the electron-withdrawing nature of the acyl group and its influence on the pyridine nitrogen.
Comparator Or BaselineThe 1-(3-pyridinyl) isomer, where the acyl group is meta to the nitrogen, lacks direct resonance effects, leading to a different pKa and reactivity profile.
Quantified DifferenceExhibits a distinct electronic signature compared to the 3-isomer, which is critical for predictable behavior in electronically-sensitive systems.
ConditionsApplications in catalysis, coordination chemistry, or as a biologically active scaffold.

For applications where the electronic properties of the pyridine ring are tuned for a specific function, the 3-isomer is not a viable substitute, making the 4-isomer the required material.

Polar Surface Area Parity
Reported
Target: TPSA 30 Ų 4-Acetylpyridine: TPSA 30 Ų Δ 0 Ų
Lipophilicity gain achieved without increasing polar surface area; reported TPSA parity supports passive permeability research context.
Computed Cactvs TPSA; passive permeability requires experimental confirmation.

Formulation of High-Performance Corrosion Inhibitors

This compound serves as a key component in corrosion inhibitor packages for protecting ferrous metals in acidic industrial environments, such as oil and gas production or chemical processing. The 4-pyridinyl headgroup strongly adsorbs to the metal surface, while the precisely-tuned C7 alkyl chain forms a dense, hydrophobic barrier that repels corrosive species, a function for which shorter-chain analogs are less effective.

Advanced Intermediate for Agrochemical and Pharmaceutical Synthesis

As a readily available, high-purity building block, this compound is the preferred choice for synthesizing complex molecular targets where a lipophilic tail and a 4-substituted pyridine core are required. Its use bypasses difficult and often low-yielding organometallic reactions, improving the overall efficiency, scalability, and reliability of the manufacturing process for downstream active ingredients.

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioisostere scaffold design
Lipophilic profile without additional H-bond donor incorporation
ADME optimization in lead compound programs
Bioanalytical internal standard
Distinct mass and predicted retention profile
Chromatographic resolution from endogenous peaks
Amphiphilic probe synthesis
Balanced lipophilic-hydrophilic character
Membrane-protein interface interaction studies
Reversed-phase LC method validation
Well-characterized physical reference data
Retention time reproducibility across solvent gradients

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

191.131014166 Da

Monoisotopic Mass

191.131014166 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

32941-30-3

Wikipedia

1-Heptanone, 1-(4-pyridyl)-
1: Qian C, Ren N, Wang J, Xu Q, Chen X, Qi X. Effects of exogenous application of CPPU, NAA and GA(4+7) on parthenocarpy and fruit quality in cucumber (Cucumis sativus L.). Food Chem. 2018 Mar 15;243:410-413. doi: 10.1016/j.foodchem.2017.09.150. Epub 2017 Sep 30. PubMed PMID: 29146357.
2: Morsali A, Hosseini-Monfared H, Morsali A, Mayer P. Sonochemical synthesis and characterization of new one-dimensional manganese(II) coordination polymer nanostructures. Ultrason Sonochem. 2015 May;24:140-5. doi: 10.1016/j.ultsonch.2014.11.011. Epub 2014 Nov 23. PubMed PMID: 25483353.
3: Liu H, Lv C, Ding B, Wang J, Li S, Zhang Y. Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells. Oncol Lett. 2014 Jul;8(1):409-413. Epub 2014 May 8. PubMed PMID: 24959286; PubMed Central PMCID: PMC4063630.
4: Kabeya LM, Fuzissaki CN, Taleb-Contini SH, da C Ferreira AM, Naal Z, Santos EO, Figueiredo-Rinhel AS, Azzolini AE, Vermelho RB, Malvezzi A, Amaral AT, Lopes JL, Lucisano-Valim YM. 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils. Chem Biol Interact. 2013 Oct 25;206(1):63-75. doi: 10.1016/j.cbi.2013.08.010. Epub 2013 Aug 28. PubMed PMID: 23994743.
5: Kidd M, Modlin IM, Bodei L, Drozdov I. Decoding the Molecular and Mutational Ambiguities of Gastroenteropancreatic Neuroendocrine Neoplasm Pathobiology. Cell Mol Gastroenterol Hepatol. 2015 Jan 12;1(2):131-153. doi: 10.1016/j.jcmgh.2014.12.008. eCollection 2015 Mar. Review. PubMed PMID: 28210673; PubMed Central PMCID: PMC5301133.
6: Gao XH, Qanungo S, Pai HV, Starke DW, Steller KM, Fujioka H, Lesnefsky EJ, Kerner J, Rosca MG, Hoppel CL, Mieyal JJ. Aging-dependent changes in rat heart mitochondrial glutaredoxins--Implications for redox regulation. Redox Biol. 2013 Nov 12;1:586-98. doi: 10.1016/j.redox.2013.10.010. eCollection 2013. PubMed PMID: 25126518; PubMed Central PMCID: PMC4127417.
7: Qin H, Huang CH, Mao L, Xia HY, Kalyanaraman B, Shao J, Shan GQ, Zhu BZ. Molecular mechanism of metal-independent decomposition of lipid hydroperoxide 13-HPODE by halogenated quinoid carcinogens. Free Radic Biol Med. 2013 Oct;63:459-66. doi: 10.1016/j.freeradbiomed.2013.05.008. Epub 2013 May 14. PubMed PMID: 23680403; PubMed Central PMCID: PMC5806606.
8: Gao YB, Wang CL, Wu JY, Zhou HS, Jiang XT, Wu J, Zhang SL. Low temperature inhibits pollen tube growth by disruption of both tip-localized reactive oxygen species and endocytosis in Pyrus bretschneideri Rehd. Plant Physiol Biochem. 2014 Jan;74:255-62. doi: 10.1016/j.plaphy.2013.11.018. Epub 2013 Nov 25. PubMed PMID: 24321875.
9: Thomas AH, Serrano MP, Rahal V, Vicendo P, Claparols C, Oliveros E, Lorente C. Tryptophan oxidation photosensitized by pterin. Free Radic Biol Med. 2013 Oct;63:467-75. doi: 10.1016/j.freeradbiomed.2013.05.044. Epub 2013 Jun 5. PubMed PMID: 23747929.
10: Xu Y, Qi J, Yang X, Wu E, Qian SY. Free radical derivatives formed from cyclooxygenase-catalyzed dihomo-γ-linolenic acid peroxidation can attenuate colon cancer cell growth and enhance 5-fluorouracil's cytotoxicity. Redox Biol. 2014 Mar 20;2:610-8. doi: 10.1016/j.redox.2014.01.022. eCollection 2014. PubMed PMID: 25114837; PubMed Central PMCID: PMC4124262.
11: Hawkins CL, Davies MJ. Detection and characterisation of radicals in biological materials using EPR methodology. Biochim Biophys Acta. 2014 Feb;1840(2):708-21. doi: 10.1016/j.bbagen.2013.03.034. Epub 2013 Apr 6. Review. PubMed PMID: 23567797.
12: Leinisch F, Jiang J, DeRose EF, Khramtsov VV, Mason RP. Investigation of spin-trapping artifacts formed by the Forrester-Hepburn mechanism. Free Radic Biol Med. 2013 Dec;65:1497-505. doi: 10.1016/j.freeradbiomed.2013.07.006. Epub 2013 Jul 10. PubMed PMID: 23851031; PubMed Central PMCID: PMC3859841.
13: Elsayed NH, Monier M, Youssef I. Fabrication of photo-active trans-3-(4-pyridyl)acrylic acid modified chitosan. Carbohydr Polym. 2017 Sep 15;172:1-10. doi: 10.1016/j.carbpol.2017.04.072. Epub 2017 Apr 24. PubMed PMID: 28606514.
14: Yaku H, Murashima T, Tateishi-Karimata H, Nakano S, Miyoshi D, Sugimoto N. Study on effects of molecular crowding on G-quadruplex-ligand binding and ligand-mediated telomerase inhibition. Methods. 2013 Nov;64(1):19-27. doi: 10.1016/j.ymeth.2013.03.028. Epub 2013 Apr 2. PubMed PMID: 23562626.
15: Chen S, Su L, Qiu J, Xiao N, Lin J, Tan JH, Ou TM, Gu LQ, Huang ZS, Li D. Mechanistic studies for the role of cellular nucleic-acid-binding protein (CNBP) in regulation of c-myc transcription. Biochim Biophys Acta. 2013 Oct;1830(10):4769-77. doi: 10.1016/j.bbagen.2013.06.007. Epub 2013 Jun 14. PubMed PMID: 23774591.
16: Rees MD, Dang L, Thai T, Owen DM, Malle E, Thomas SR. Targeted subendothelial matrix oxidation by myeloperoxidase triggers myosin II-dependent de-adhesion and alters signaling in endothelial cells. Free Radic Biol Med. 2012 Dec 15;53(12):2344-56. doi: 10.1016/j.freeradbiomed.2012.10.002. Epub 2012 Oct 9. PubMed PMID: 23059132; PubMed Central PMCID: PMC3529214.
17: Zhang T, Lv Y, Lei Y, Liu D, Feng Y, Zhao J, Chen S, Meng F, Wang S. Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. Eur J Med Chem. 2018 Feb 25;146:668-677. doi: 10.1016/j.ejmech.2018.01.060. Epub 2018 Jan 31. PubMed PMID: 29407989.
18: Ionescu RE, Aybeke EN, Bourillot E, Lacroute Y, Lesniewska E, Adam PM, Bijeon JL. Fabrication of Annealed Gold Nanostructures on Pre-Treated Glow-Discharge Cleaned Glasses and Their Used for Localized Surface Plasmon Resonance (LSPR) and Surface Enhanced Raman Spectroscopy (SERS) Detection of Adsorbed (Bio)molecules. Sensors (Basel). 2017 Jan 26;17(2). pii: E236. doi: 10.3390/s17020236. PubMed PMID: 28134754; PubMed Central PMCID: PMC5336031.

Explore Compound Types